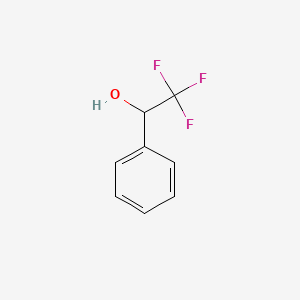

1-Phenyl-2,2,2-trifluoroethanol

Description

The exact mass of the compound this compound is 176.04489933 g/mol and the complexity rating of the compound is 138. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20214. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOMEAQPOMDWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909418 | |

| Record name | 2,2,2-Trifluoro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-05-6, 340-06-7, 10531-50-7, 340-04-5 | |

| Record name | 2,2,2-Trifluoro-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-alpha-(Trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-alpha-(Trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-alpha-(Trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010531507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 340-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-Trifluoro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-(Trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis of Racemic 1-Phenyl-2,2,2-trifluoroethanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of racemic 1-phenyl-2,2,2-trifluoroethanol, a critical building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity, making this molecule a valuable component in the design of novel therapeutics.[1] This document offers a detailed exploration of a primary synthetic route, emphasizing the mechanistic rationale behind the experimental design.

Strategic Overview: Synthesis via Ketone Reduction

The most direct and widely adopted method for synthesizing racemic this compound is the reduction of its corresponding ketone, 2,2,2-trifluoroacetophenone. This approach is favored for its efficiency and the ready availability of the starting material. Among various reducing agents, sodium borohydride (NaBH₄) stands out as a practical choice due to its selectivity, operational simplicity, and compatibility with protic solvents like methanol or ethanol.[2][3]

Mechanistic Rationale: Nucleophilic Hydride Addition

The core of this transformation lies in the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 2,2,2-trifluoroacetophenone. The reaction proceeds through a well-understood, two-step mechanism.[4][5]

-

Nucleophilic Attack: The borohydride ion ([BH₄]⁻) acts as a source of hydride. The hydride attacks the partially positive carbonyl carbon, leading to the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π bond.[6][7][8] This results in a tetrahedral alkoxide intermediate.[5]

-

Protonation: The negatively charged alkoxide intermediate is then protonated, typically by the solvent (e.g., methanol) or during an aqueous workup, to yield the final alcohol product.[4][7]

The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydride.

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of racemic this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Representative Quantity | Moles (mmol) | Key Role |

| 2,2,2-Trifluoroacetophenone | 174.12 | 5.00 g | 28.7 | Starting Material |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.30 g | 34.4 | Reducing Agent |

| Methanol (MeOH) | 32.04 | 50 mL | - | Solvent |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - | Quenching Agent |

| Diethyl Ether (Et₂O) | 74.12 | ~150 mL | - | Extraction Solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying Agent |

Step-by-Step Synthesis

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (28.7 mmol) of 2,2,2-trifluoroacetophenone in 50 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for approximately 15 minutes to bring the temperature to 0-5 °C.

-

Addition of Reducing Agent: Slowly and portion-wise, add 1.30 g (34.4 mmol) of sodium borohydride to the cooled, stirring solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid dropwise until gas evolution ceases and the solution is acidic.

-

Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the methanol.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to obtain the final product as a colorless oil.

Expected Yield and Characterization Data

-

Yield: Typical yields for this reaction are in the range of 85-95%.[9]

-

Appearance: Colorless liquid.[10]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.35 (m, 5H, Ar-H), 5.02 (q, J = 6.8 Hz, 1H, CH-OH), 2.50 (br s, 1H, OH).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -78.6 (d, J = 6.8 Hz).[11]

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow of the synthesis, from starting materials to the final purified product.

Caption: A streamlined workflow for the synthesis of racemic this compound.

Concluding Remarks

The reduction of 2,2,2-trifluoroacetophenone using sodium borohydride is a robust and efficient method for the synthesis of racemic this compound. This guide has provided a detailed, scientifically-grounded protocol, including mechanistic insights and a clear experimental workflow. The operational simplicity and high yields make this a valuable procedure for any research or development program requiring this important fluorinated building block.

References

- Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate.

- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

- Chemistry LibreTexts. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.

- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

- Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry, 58(23), 2491–2498.

- eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.

- Canadian Science Publishing. (n.d.). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process.

- ResearchGate. (n.d.). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process.

- Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).

- Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

- ACS Publications. (n.d.). Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions.

- WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone.

- Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. webassign.net [webassign.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. books.rsc.org [books.rsc.org]

- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. alfa-chemistry.com [alfa-chemistry.com]

A Senior Application Scientist's Guide to the Enantioselective Synthesis of (R)-1-Phenyl-2,2,2-trifluoroethanol

<

Abstract

(R)-1-Phenyl-2,2,2-trifluoroethanol ((R)-PTE) is a pivotal chiral building block in the pharmaceutical industry, valued for its role in constructing stereochemically complex active pharmaceutical ingredients (APIs). The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity. Consequently, robust and scalable methods for its enantioselective synthesis are of paramount importance. This guide provides an in-depth technical overview of the predominant strategies for synthesizing (R)-PTE, with a focus on asymmetric reduction of the prochiral ketone, 2,2,2-trifluoroacetophenone (TFAP). We will explore the mechanistic underpinnings, practical considerations, and comparative performance of leading catalytic systems, including transition-metal-catalyzed transfer hydrogenation, direct hydrogenation, and biocatalytic reductions. Detailed, field-tested protocols are provided to enable researchers and process chemists to implement these powerful synthetic tools.

Introduction: The Significance of (R)-PTE in Drug Development

Chirality is a fundamental aspect of medicinal chemistry, where the three-dimensional arrangement of atoms can dictate the efficacy and safety of a drug. (R)-1-Phenyl-2,2,2-trifluoroethanol is a high-value chiral alcohol featuring a trifluoromethylated stereocenter. This moiety is a desirable feature in modern drug design, as the C-F bond's strength and the trifluoromethyl group's lipophilicity can significantly improve a molecule's pharmacokinetic profile.

The primary challenge in producing (R)-PTE lies in controlling the stereochemistry at the newly formed secondary alcohol. The direct reduction of the flat, prochiral ketone TFAP yields a racemic mixture of (R)- and (S)-enantiomers. Therefore, the development of catalytic asymmetric methods that favor the formation of the desired (R)-enantiomer with high enantiomeric excess (ee) is a critical area of research and industrial application. This guide focuses on the most reliable and scalable of these methods.

Core Synthetic Strategies: A Comparative Overview

The enantioselective synthesis of (R)-PTE is dominated by the asymmetric reduction of TFAP. Three principal methodologies have emerged as the most effective:

-

Asymmetric Transfer Hydrogenation (ATH): Utilizes a stable hydrogen donor (e.g., 2-propanol or formic acid) in the presence of a chiral transition-metal catalyst.

-

Asymmetric Hydrogenation (AH): Employs high-pressure hydrogen gas with a chiral catalyst.

-

Biocatalytic Reduction: Leverages the exquisite selectivity of enzymes, typically ketoreductases (KREDs).

The choice of method depends on several factors, including scalability, cost of catalyst, required enantiopurity, and available equipment (e.g., high-pressure reactors).

Asymmetric Transfer Hydrogenation (ATH): The Noyori-Ikariya Catalyst System

Asymmetric transfer hydrogenation is a widely adopted method due to its operational simplicity, avoiding the need for high-pressure hydrogen gas.[1][2] The most successful and well-studied catalysts for this transformation are the ruthenium(II)-arene-monosulfonated diamine complexes, pioneered by Noyori and Ikariya.[3][4]

Mechanism and Origin of Enantioselectivity

The catalytic cycle of the Noyori-type ATH is a metal-ligand bifunctional mechanism.[5] The catalyst, typically a Ru(II) complex with a chiral ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), operates via an 18-electron ruthenium hydride intermediate.

-

Activation: The pre-catalyst is activated by a base (e.g., KOH or triethylamine) to form the active ruthenium hydride species.

-

Hydrogen Transfer: The ketone (TFAP) coordinates to the ruthenium center, and a concerted, six-membered pericyclic transition state is formed. This involves the hydride on the metal and the proton on the diamine ligand.[3]

-

Stereocontrol: The enantioselectivity is governed by the chiral environment created by the diamine and arene ligands. The substrate orients itself to minimize steric hindrance, leading to a preferential attack on one of the ketone's prochiral faces.[4] Non-covalent interactions, such as CH-π interactions between the substrate and the catalyst's phenyl groups, are crucial for stabilizing the favored transition state.[4]

Diagram 1: Simplified Catalytic Cycle of Noyori ATH

Practical Considerations & Performance

Ruthenium-TsDPEN catalysts are commercially available and air-stable, making them convenient to handle.[3] The reaction is typically run in 2-propanol, which serves as both the solvent and the hydrogen source, or in a formic acid/triethylamine (HCOOH/NEt3) mixture.[3]

| Parameter | Typical Value | Reference |

| Catalyst | RuCl | |

| Hydrogen Donor | HCOOH/NEt3 (5:2 azeotrope) or 2-Propanol | [3] |

| Substrate:Catalyst | 100:1 to 10,000:1 | |

| Temperature | 25-80 °C | |

| Yield | >95% | [3] |

| Enantiomeric Excess | >99% ee for (R)-PTE | [6] |

Detailed Experimental Protocol: ATH of TFAP

Materials:

-

2,2,2-Trifluoroacetophenone (TFAP)

-

RuCl catalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt3)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Standard glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Prepare the 5:2 formic acid/triethylamine azeotropic mixture by slowly adding formic acid to cooled triethylamine.

-

In a Schlenk flask under an inert atmosphere, dissolve the RuCl catalyst (0.01 mol%) in the anhydrous solvent.

-

Add the 2,2,2-trifluoroacetophenone (1.0 eq).

-

Add the formic acid/triethylamine mixture (2.0 eq).

-

Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield (R)-1-Phenyl-2,2,2-trifluoroethanol.

Biocatalysis: The Green Chemistry Approach

Biocatalysis, particularly the use of ketoreductases (KREDs), has become a powerful and sustainable alternative to metal-based catalysis for ketone reductions.[7] These enzymes offer exceptional enantioselectivity and operate under mild, aqueous conditions.

The Power of Ketoreductases (KREDs)

KREDs are enzymes that catalyze the reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[8]

Key Advantages:

-

Exceptional Selectivity: KREDs often provide >99.5% ee, which is critical for pharmaceutical applications.[9]

-

Mild Conditions: Reactions are run in aqueous buffers at or near room temperature and atmospheric pressure.

-

Sustainability: Avoids the use of heavy metals and organic solvents.

-

Engineered Enzymes: Modern enzyme engineering allows for the development of KREDs with tailored substrate specificity, stability, and cofactor preference.[10]

The main challenge in biocatalysis is the need for a cofactor regeneration system, as the nicotinamide cofactors are too expensive to be used stoichiometrically. A common strategy is to use a secondary enzyme, like glucose dehydrogenase (GDH), which oxidizes a cheap substrate (glucose) to regenerate the NADH or NADPH consumed by the KRED.

Diagram 2: KRED Cofactor Regeneration Workflow

Sources

- 1. ethz.ch [ethz.ch]

- 2. kanto.co.jp [kanto.co.jp]

- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. US7820421B2 - Ketoreductases and uses thereof - Google Patents [patents.google.com]

Introduction: The Significance of a Fluorinated Chiral Alcohol

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Phenyl-2,2,2-trifluoroethanol

Prepared by: Gemini, Senior Application Scientist

This compound (TFPE) is a molecule of considerable interest in synthetic chemistry, materials science, and pharmacology.[1][2] Its structure, featuring a chiral benzylic alcohol and a strongly electron-withdrawing trifluoromethyl group, imparts unique chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The ¹H NMR spectrum of TFPE, while seemingly simple, offers a rich tableau of information rooted in fundamental principles of chemical shift, spin-spin coupling, and stereochemistry.

This guide provides a detailed analysis of the ¹H NMR spectrum of TFPE, moving beyond simple peak assignment to explain the underlying quantum-mechanical phenomena. We will explore the profound influence of the trifluoromethyl (CF₃) group, the implications of the chiral center, and the practical considerations for acquiring and interpreting high-quality spectral data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine analysis and advanced chemical investigation.

Molecular Structure and Proton Environment

To understand the spectrum, we must first visualize the molecule's structure and identify the distinct proton environments.

Figure 1: Molecular structure with key proton groups labeled.

The molecule has three distinct types of protons:

-

Aromatic Protons (Ar-H): Five protons on the phenyl ring.

-

Methine Proton (α-H): The single proton attached to the chiral carbon.

-

Hydroxyl Proton (-OH): The proton of the alcohol group.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of TFPE is characterized by signals corresponding to these three proton types. The exact chemical shifts can vary slightly depending on the solvent and concentration, but the overall pattern is highly informative.[3][4]

Data Summary

| Proton Assignment | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Ar-H) | ~7.4 | Multiplet (m) | - |

| Methine (α-H) | ~5.0 | Quartet (q) | ³J(H-F) ≈ 6-8 Hz |

| Hydroxyl (-OH) | Variable (e.g., ~2.5-3.5) | Singlet (s) or Doublet (d) | ³J(H-H) (if coupled) |

Note: Data are representative and compiled from typical spectra and chemical shift predictions.[5][6]

Detailed Signal Analysis

-

Aromatic Protons (δ ≈ 7.4 ppm):

-

Chemical Shift: These protons appear in the typical downfield region for aromatic compounds (6-8.5 ppm).[7] The phenyl ring is adjacent to the electron-withdrawing trifluoroethyl alcohol group, which slightly deshields the aromatic protons, placing them in the midfield of the aromatic region.

-

Multiplicity: Due to the chiral center at the α-carbon, the ortho and meta protons are diastereotopic. This means they are chemically non-equivalent and can, in principle, couple to each other differently. However, in standard resolution spectra, the differences in their chemical shifts are often small, leading to a complex, overlapping multiplet that is typically reported as such.

-

-

Methine Proton (α-H, δ ≈ 5.0 ppm):

-

Chemical Shift: This proton is significantly deshielded and shifted downfield. This is a direct consequence of two powerful inductive effects:

-

The adjacent oxygen atom is highly electronegative.

-

The neighboring CF₃ group is an exceptionally strong electron-withdrawing group, far more so than a single fluorine atom.[8] This effect is transmitted through the sigma bonds, pulling electron density away from the α-carbon and, consequently, the attached proton.

-

-

Multiplicity: The signal for the α-H is a distinct quartet . This splitting pattern is not due to coupling with other protons but arises from coupling to the three equivalent fluorine atoms on the adjacent carbon. This is a classic example of heteronuclear coupling. The coupling occurs over three bonds (H-C-C-F), and is therefore denoted as ³J(H-F). According to the n+1 rule, the three equivalent fluorine nuclei (n=3) split the proton signal into n+1 = 4 lines (a quartet).[9] The magnitude of this coupling constant is typically in the range of 6-8 Hz.

-

-

Hydroxyl Proton (-OH, δ is variable):

-

Chemical Shift: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. This variability is due to its involvement in hydrogen bonding. In dilute, non-polar solvents like CDCl₃, it may appear around 2.5-3.5 ppm.

-

Multiplicity: In many spectra, the -OH proton appears as a broad singlet. This is because of rapid chemical exchange with trace amounts of water or other protic species in the solvent, which averages out the coupling information. However, under very dry conditions, this proton can exhibit coupling to the adjacent α-H. In such a case, it would appear as a doublet (due to the single α-H), and the α-H's quartet would be further split into a doublet of quartets.

-

The Causality Behind the Spectrum: Key Scientific Principles

The Inductive Effect of the Trifluoromethyl Group

The CF₃ group is a dominant feature influencing this spectrum. Fluorine is the most electronegative element, and having three fluorine atoms on a single carbon creates a powerful dipole, making the group strongly inductive and electron-withdrawing.[8] This has two major consequences visible in the ¹H NMR:

-

Deshielding: It pulls electron density away from the rest of the molecule, reducing the shielding around nearby protons, particularly the α-H, and shifting their signals downfield to a higher ppm value.[10]

-

Heteronuclear J-Coupling: The magnetic moments of the ¹⁹F nuclei (which have a nuclear spin, I = ½, just like ¹H) interact with the magnetic moment of the α-H through the bonding electrons.[11][12] This spin-spin coupling is what splits the α-H signal into a quartet, providing definitive evidence for the proximity of the -CH(OH)- group to the -CF₃ group.

Chirality and Diastereotopicity

The α-carbon in TFPE is a stereocenter. This chirality renders the two faces of the phenyl ring inequivalent. Consequently, the two ortho protons (at C2' and C6') are diastereotopic, as are the two meta protons (at C3' and C5'). In a chiral environment, diastereotopic protons are chemically and magnetically non-equivalent and should, in theory, have different chemical shifts and couple differently to their neighbors. While this is often not fully resolved in a standard ¹H spectrum, it explains why the aromatic region is a complex multiplet rather than a simple, symmetrical pattern. This property is exploited when TFPE is used as a chiral solvating agent, as it can induce separation in the NMR signals of enantiomers it interacts with.[13][14]

Experimental Protocol: Acquiring a High-Quality Spectrum

A self-validating protocol ensures reproducibility and accuracy. The following steps outline a standard procedure for ¹H NMR analysis of TFPE.

Figure 2: Standard workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Transfer the sample to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual proton signal should not overlap with analyte signals.[3]

-

Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.0 ppm, for accurate chemical shift referencing.

-

Vortex the vial until the sample is fully dissolved.

-

-

Transfer to NMR Tube:

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Ensure the liquid column height is at least 4 cm to be within the detection region of the NMR probe.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field against drift.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical lineshapes.

-

Tuning: Match the impedance of the probe to the spectrometer for maximum signal-to-noise.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., on a 400 MHz spectrometer): a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to convert the time-domain signal (Free Induction Decay) into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the pure absorption mode (positive and upright).

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons. The expected ratio for Ar-H : α-H : -OH should be 5 : 1 : 1.

-

Conclusion and Outlook

The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles manifest in a real-world molecule. The strong inductive effects and heteronuclear coupling caused by the CF₃ group, combined with the stereochemical consequences of its chiral center, create a unique and readily interpretable spectral fingerprint. A thorough understanding of this spectrum not only confirms the molecule's identity and purity but also provides deep insights into its electronic and structural properties. These insights are crucial for its application in areas such as asymmetric synthesis and as a chiral solvating agent for the enantiodiscrimination of other molecules by NMR.[2][15]

References

- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. (1985). Semantic Scholar. [Link]

- The Effect of Fluorine in 1H NMR. (2023). Reddit. [Link]

- (-)-2,2,2-Trifluoro-1-phenylethanol.

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2020). Molecules. [Link]

- (+)-2,2,2-Trifluoro-1-phenylethanol.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2018). Journal of Biomolecular NMR. [Link]

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2018).

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry. [Link]

- This compound. NIST Chemistry WebBook. [Link]

- This compound Spectrum. SpectraBase. [Link]

- This compound 13C NMR Spectrum. SpectraBase. [Link]

- Monosolvation of R-1-Phenyl-2,2,2-trifluoroethanol with Amines: Configurational Effects on the Excitation, Ionization, and Fragmentation of Diastereomeric Complexes. (2005).

- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2020). Molecules. [Link]

- Spin-spin splitting and coupling.

- Proton NMR Table.

- J-coupling spectrum of 2,2,2-trifluoroethanol.

- The use of perdeuterio 2,2,2,-trifluoro-1-(9-Anthryl) ethanol as chiral solvating agent.

- Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison Chemistry. [Link]

- 1H NMR Chemical Shifts. University of Wisconsin-Madison Chemistry. [Link]

- Table of Characteristic Proton NMR Shifts. University of California, Los Angeles. [Link]

- Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. (2022). The Journal of Physical Chemistry A. [Link]

- Alternating this compound Conformational Landscape With the Addition of One Water: Conformations and Large Amplitude Motions. (2022). PubMed. [Link]

- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. This compound(340-04-5) 1H NMR spectrum [chemicalbook.com]

- 6. (-)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. reddit.com [reddit.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Phenyl-2,2,2-trifluoroethanol

Abstract

The incorporation of fluorine into organic molecules profoundly alters their physicochemical properties, a strategy widely employed in pharmaceutical and agrochemical development.[1] 1-Phenyl-2,2,2-trifluoroethanol is a key chiral building block and a molecule of significant interest where the influence of the trifluoromethyl (-CF₃) group on the adjacent stereocenter and aromatic ring is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the structural elucidation of such fluorinated compounds. However, the presence of fluorine introduces complexities, primarily through carbon-fluorine (C-F) spin-spin coupling, that require a nuanced approach to spectral acquisition and interpretation.[2][3] This guide provides a comprehensive technical overview of the principles, experimental protocols, and data interpretation for the ¹³C NMR analysis of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

A priori understanding of the expected ¹³C NMR spectrum is crucial for accurate data interpretation. The analysis of this compound is dominated by two key factors: the chemical shift perturbations induced by the -CF₃ and -OH groups, and the characteristic splitting patterns (multiplicity) arising from through-bond scalar coupling between ¹³C and ¹⁹F nuclei.

Chemical Shift Considerations

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the chemical shifts of nearby carbon atoms.

-

Trifluoromethyl Carbon (C2): The carbon atom of the -CF₃ group is directly bonded to three highly electronegative fluorine atoms. This deshielding effect, contrary to what might be expected, does not shift the carbon signal to an extremely high frequency. Instead, its resonance is typically found in the aromatic region of the spectrum, a common characteristic of fluorinated carbons.[2][4] The large one-bond C-F coupling constant also splits this signal into a quartet, which can reduce the height of the individual peaks, sometimes making them difficult to distinguish from baseline noise without a sufficient number of scans.[2][4]

-

Benzylic Carbon (C1): This carbon, attached to the phenyl ring, the hydroxyl group, and the -CF₃ group, experiences significant deshielding. The presence of the -CF₃ group causes a downfield shift. Its signal will be split into a quartet by the three fluorine atoms through a two-bond coupling (²J_CF).

-

Aromatic Carbons (C3-C8): The trifluoromethyl group's inductive and field effects alter the electronic environment of the phenyl ring carbons.[5] The ipso-carbon (C3, attached to the chiral center) will show a quartet due to three-bond C-F coupling (³J_CF). The ortho (C4/C8) and meta (C5/C7) carbons will also exhibit splitting, typically quartets, due to four-bond (⁴J_CF) and five-bond (⁵J_CF) couplings, respectively, though the latter may not always be resolved. The para-carbon (C6) will also be affected.

Carbon-Fluorine (¹³C-¹⁹F) Coupling

Since both ¹³C and ¹⁹F are spin-½ nuclei, they exhibit spin-spin coupling. In proton-decoupled ¹³C NMR spectra, these C-F couplings persist, leading to characteristic multiplets.[2] The magnitude of the coupling constant (J_CF) is dependent on the number of bonds separating the carbon and fluorine atoms.

-

¹J_CF (One-Bond): This coupling is very large, typically in the range of 230-345 Hz.[6] For the -CF₃ group in this compound, this will split the C2 signal into a 1:3:3:1 quartet.[4]

-

²J_CF (Two-Bond): Geminal coupling is also significant, usually around 20-50 Hz.[6][7] The C1 signal will appear as a quartet due to this coupling.

-

³J_CF (Three-Bond): Vicinal coupling constants are smaller, typically 6-9 Hz.[6] The ipso-carbon (C3) will be split by this interaction.

-

⁴J_CF (Four-Bond): Long-range couplings are even smaller (1-4 Hz) and are observed for the ortho carbons (C4/C8).[6]

The presence of these extensive couplings means that standard proton-decoupled spectra can be complex and difficult to interpret without careful analysis.[3]

Experimental Design & Protocol

A robust experimental design is the foundation of reliable NMR data. This section details a self-validating protocol for acquiring high-quality ¹³C NMR data for this compound.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the spectrum.

Protocol:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. Chloroform-d (CDCl₃) is a common and effective choice for this compound.[8][9] Ensure the solvent is of high purity to minimize impurity peaks.[10][11]

-

Concentration: For ¹³C NMR, a higher concentration is generally better due to the low natural abundance of the ¹³C isotope.[12] Aim for a concentration of 50-100 mg of this compound in 0.6-0.7 mL of solvent.[8][13]

-

Filtration: To ensure magnetic field homogeneity, the solution must be free of any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

-

Labeling: Clearly label the NMR tube with the sample identity and solvent.

Spectrometer Setup and Data Acquisition

Proper instrument parameter selection is critical, especially for carbons with long relaxation times and complex multiplicities like the -CF₃ group.

Workflow Diagram:

Caption: Figure 2: Through-bond scalar couplings from fluorine to carbon.

Summary of Expected Spectral Data

The following table summarizes the anticipated ¹³C NMR data for this compound in CDCl₃. The chemical shifts and coupling constants are estimates based on data for structurally related compounds like trifluoromethyl-benzene. [6]

| Carbon Atom | Label | Expected δ (ppm) | Multiplicity (¹H Decoupled) | Coupling Constant (J_CF) | DEPT-135 | DEPT-90 |

|---|---|---|---|---|---|---|

| -C F₃ | C2 | 124 - 128 | Quartet (q) | ¹J ≈ 285 Hz | None | None |

| -C H(OH)- | C1 | 72 - 76 | Quartet (q) | ²J ≈ 30 Hz | Positive | Positive |

| ipso-C | C3 | 135 - 140 | Quartet (q) | ³J ≈ 4-6 Hz | None | None |

| ortho-C H | C4/C8 | 126 - 128 | Quartet (q) | ⁴J ≈ 1-2 Hz | Positive | Positive |

| meta-C H | C5/C7 | 128 - 130 | Singlet or narrow q | ⁵J ≈ 0-1 Hz | Positive | Positive |

| para-C H | C6 | 129 - 131 | Singlet or narrow q | ⁶J ≈ 0 Hz | Positive | Positive |

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its structural verification, but it presents challenges and nuances not found in the analysis of non-fluorinated analogues. The dominant features of the spectrum are the large C-F coupling constants that split carbon signals into characteristic quartets and the significant influence of the -CF₃ group on the chemical shifts of adjacent carbons. A successful analysis hinges on a carefully designed experiment with optimized acquisition parameters—particularly relaxation delays and pulse angles—to account for the unique properties of quaternary and fluorinated carbons. The strategic use of DEPT experiments is essential for initial assignments, while 2D NMR techniques like HSQC and HMBC provide the means for definitive and unambiguous structural confirmation. This guide provides the theoretical basis and practical framework for researchers to confidently approach the ¹³C NMR analysis of this and other complex fluorinated molecules.

References

- Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]

- JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Link]

- Various Authors. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?.

- Lin, Y., et al. (2018). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. [Link]

- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

- Various Authors. (2014, June 23). What is the coupling constant for CF3 carbon in 13C-NMR?.

- Linclau, B., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbons. Organic Letters, 17(3), 552-555. [Link]

- Reddit r/chemistry. (2017, January 25). Carbon-fluorine spin coupling constants. [Link]

- Unknown Author. (n.d.).

- University of Leicester. (n.d.).

- Kirsch, P., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-23. [Link]

- The Royal Society of Chemistry. (n.d.).

- Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?. [Link]

- University of Reading. (n.d.).

- University College London. (n.d.).

- Durham University. (n.d.). How to make an NMR sample. [Link]

- Abraham, R. J. (1971). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. The Journal of Physical Chemistry, 75(1), 40-49. [Link]

- Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. [Link]

- Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

- Advances in Polymer Science. (n.d.).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). [Link]

- Chemistry LibreTexts. (2023, February 11). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

- University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). [Link]

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. [Link]

- The Royal Society of Chemistry. (n.d.).

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

- PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. [Link]

- Kwan, E. E. (n.d.). 2D NMR Problem Solving. [Link]

- Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. [Link]

- Z-Torres, F. G., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 12, 533-540. [Link]

- OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]

- University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

- Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

- Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

- Matyjaszczyk, P. S., et al. (2024). From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling.

- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

- Magritek. (n.d.).

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. sites.uclouvain.be [sites.uclouvain.be]

- 9. research.reading.ac.uk [research.reading.ac.uk]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. epfl.ch [epfl.ch]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

An In-depth Technical Guide to the 19F NMR Chemical Shift of 1-Phenyl-2,2,2-trifluoroethanol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive exploration of the 19F Nuclear Magnetic Resonance (NMR) chemical shift of 1-Phenyl-2,2,2-trifluoroethanol (PFTFE). PFTFE is a chiral fluoroalcohol of significant interest in pharmaceutical and chemical research, primarily for its role as a chiral solvating agent.[1] This document delves into the fundamental principles of 19F NMR spectroscopy, examines the specific spectral characteristics of PFTFE, and analyzes the various factors that influence its trifluoromethyl (CF3) group's chemical shift. Furthermore, it presents a detailed experimental protocol for acquiring high-quality 19F NMR spectra and discusses the compound's critical application in the determination of enantiomeric excess. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chiral analysis.

Introduction: The Convergence of a Unique Molecule and a Powerful Technique

This compound (PFTFE) is an aromatic alcohol distinguished by a stereogenic center at the carbinol carbon and a trifluoromethyl group.[2] This unique structure, combining chirality with the exceptional NMR properties of fluorine, makes PFTFE a valuable tool in stereochemical analysis.[1][3]

Fluorine-19 (¹⁹F) NMR spectroscopy stands out as a premier analytical method for characterizing fluorinated molecules.[4] The ¹⁹F nucleus possesses several advantageous properties: a nuclear spin of 1/2, 100% natural abundance, and a high magnetogyric ratio, making it the third most receptive nucleus for NMR after tritium and protium.[4][5] These features, combined with the exquisitely sensitive and broad chemical shift range of ¹⁹F (spanning over 800 ppm), allow for the detection of subtle changes in the local electronic microenvironment of the fluorine atoms.[4][6] Consequently, ¹⁹F NMR is an indispensable technique for the structural and conformational analysis of fluorinated compounds in the pharmaceutical and materials science sectors.[7][8]

This guide will focus on the ¹⁹F NMR chemical shift of PFTFE's CF₃ group, providing the foundational knowledge required to leverage this powerful analytical combination.

Fundamentals of the ¹⁹F NMR Chemical Shift

The chemical shift (δ) in NMR spectroscopy describes the resonance frequency of a nucleus relative to a standard reference. This shift is dictated by the local magnetic field experienced by the nucleus, which is modulated by the surrounding electron density—a phenomenon known as nuclear shielding.

-

Shielding and Deshielding: Electron-donating groups increase the electron density around a nucleus, shielding it from the external magnetic field and causing an upfield shift (more negative ppm values).[9] Conversely, electron-withdrawing groups decrease electron density, deshielding the nucleus and resulting in a downfield shift (more positive ppm values).[9]

The ¹⁹F nucleus is particularly sensitive to these effects due to the high electronegativity of fluorine, which amplifies the impact of changes in the local electronic environment.[9] This sensitivity is the primary reason for the large chemical shift dispersion observed in ¹⁹F NMR.[7]

Reference Standards: The universally accepted primary reference for ¹⁹F NMR is trichlorofluoromethane (CFCl₃), which is assigned a chemical shift of 0.00 ppm.[10][11] Other secondary standards, such as trifluoroacetic acid (TFA, δ ≈ -76.55 ppm), are also commonly used.[10][11]

The ¹⁹F NMR Spectrum of this compound

The ¹⁹F NMR spectrum of PFTFE is characterized by a single signal corresponding to the three magnetically equivalent fluorine atoms of the trifluoromethyl (CF₃) group.

-

Typical Chemical Shift: The CF₃ group in aliphatic alcohols like PFTFE typically resonates in the upfield region of the spectrum. For the related compound, 2,2,2-trifluoroethanol, the chemical shift is approximately -77.5 ppm. The chemical shift for this compound is expected in a similar range, generally between -78 and -79 ppm relative to CFCl₃, depending on the solvent and other experimental conditions.

-

Signal Multiplicity (J-Coupling): In a proton-coupled ¹⁹F NMR spectrum, the CF₃ signal will appear as a doublet . This splitting is due to spin-spin coupling (J-coupling) with the single adjacent methine proton (¹H). This is a three-bond coupling, denoted as ³JHF. Conversely, in the ¹H NMR spectrum, the methine proton signal would appear as a quartet due to coupling with the three equivalent fluorine atoms. For most applications, ¹⁹F spectra are acquired with proton decoupling, resulting in a sharp singlet for the CF₃ group, which simplifies the spectrum and improves the signal-to-noise ratio.[4]

| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ (aliphatic) | -55 to -90 |

| -CF₂- (aliphatic) | -115 to -145 |

| Ar-F (Aryl Fluoride) | -120 to -200 |

| -COF (Acyl Fluoride) | +30 to +15 |

Table 1: Contextual ¹⁹F chemical shift ranges for common organofluorine moieties.[12]

Key Factors Influencing the PFTFE Chemical Shift

The precise chemical shift of the PFTFE's CF₃ group is a sensitive probe of its molecular environment. Understanding the factors that modulate this shift is critical for accurate interpretation and application.

A. Solvent Effects: This is one of the most significant external factors. The polarity of the solvent and its ability to form hydrogen bonds can dramatically alter the electronic environment of the CF₃ group.[9][13]

-

Polarity: In general, increasing solvent polarity leads to a deshielding effect (a downfield shift) on the CF₃ resonance.[14] This is attributed to the solvent's ability to polarize the C-F bonds.

-

Hydrogen Bonding: PFTFE's hydroxyl (-OH) group can act as a hydrogen bond donor, while the fluorine atoms can act as weak hydrogen bond acceptors. Solvents that are strong hydrogen bond acceptors (e.g., DMSO, acetone) will interact with the -OH group, inducing conformational changes that are transmitted electronically to the CF₃ group, thereby altering its chemical shift.

B. Temperature: Variations in temperature can influence the PFTFE chemical shift by affecting molecular motion, conformational equilibria, and the strength of intermolecular interactions like hydrogen bonding.[9]

C. Concentration: At higher concentrations, intermolecular self-association of PFTFE molecules via hydrogen bonding can occur. This changes the average electronic environment of the CF₃ group compared to a dilute solution where solvent-solute interactions dominate, leading to concentration-dependent chemical shifts.[14]

Application Spotlight: Chiral Recognition and Enantiomeric Excess (ee) Determination

A primary application of PFTFE in modern chemistry is its use as a Chiral Solvating Agent (CSA) in NMR spectroscopy for the determination of enantiomeric purity.[1]

The Principle:

-

When a racemic or scalemic mixture of a chiral analyte is dissolved in a solution containing an enantiomerically pure CSA like (R)- or (S)-PFTFE, transient diastereomeric complexes are formed through weak, non-covalent interactions (typically hydrogen bonding).

-

These diastereomeric complexes—(R)-PFTFE with (R)-analyte and (R)-PFTFE with (S)-analyte—have different three-dimensional structures and are energetically distinct.

-

This structural difference creates a different magnetic environment for the nuclei of the analyte in each complex.

-

Consequently, the enantiomers of the analyte, which are indistinguishable (isochronous) in a standard NMR spectrum, will exhibit separate, resolved signals (anisochronous) in the presence of the CSA. The same principle applies to the CSA's own signals.

For PFTFE, its ¹⁹F signal is monitored. When interacting with a chiral analyte, the single peak of the PFTFE may split into two, representing its association with each enantiomer of the analyte. The relative integration of these two signals directly corresponds to the enantiomeric ratio of the analyte.[15][16][17]

Caption: Principle of Chiral Recognition using PFTFE as a CSA.

Experimental Protocol for Acquiring a ¹⁹F NMR Spectrum of PFTFE

This section provides a standardized workflow for obtaining a high-resolution ¹⁹F NMR spectrum. Adherence to this protocol ensures data quality and reproducibility.

Workflow Overview:

Caption: Standardized workflow for ¹⁹F NMR spectroscopy.

Step-by-Step Methodology:

-

Solvent Selection:

-

Rationale: Deuterated solvents are essential in NMR to avoid overwhelming signals from solvent protons and to provide a deuterium signal for the spectrometer's field-frequency lock system, which stabilizes the magnetic field.[18][19]

-

Procedure: Select a deuterated solvent in which PFTFE and the analyte are fully soluble. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, and DMSO-d₆. The choice can influence the degree of chemical shift separation in chiral analyses.[20][21]

-

-

Sample Preparation:

-

Analyte Concentration: Prepare a solution of PFTFE at a concentration of approximately 5-10 mg/mL. If using as a CSA, the analyte concentration should be similar, and the molar ratio may need to be optimized (typically 1:1 to 1:5 analyte to CSA).

-

Dissolution: Accurately weigh the compound(s) and dissolve in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal reference standard. While CFCl₃ is the primary standard, its volatility makes it impractical. A stable, inert fluorinated compound with a known chemical shift that does not overlap with the signals of interest, such as 3,5-bis(trifluoromethyl)bromobenzene, can be used.[22][23]

-

-

Instrument Setup and Calibration:

-

Transfer: Transfer the prepared solution to a clean, dry 5 mm NMR tube.

-

Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent. Perform an automatic or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines and high resolution.[18]

-

-

Data Acquisition:

-

Experiment Type: Select a standard ¹⁹F pulse-acquire experiment, often with proton decoupling (¹⁹F{¹H}).

-

Key Parameters:

-

Spectral Width: Set a wide spectral width (e.g., -250 ppm to +50 ppm) to ensure all fluorine signals are captured. The CF₃ group of PFTFE is expected around -78 ppm, but other fluorinated species could be present.

-

Transmitter Offset: Center the frequency window around the expected chemical shift to optimize excitation.

-

Relaxation Delay (D1): Set a delay of 1-2 seconds between scans to allow for sufficient relaxation of the ¹⁹F nuclei. For accurate quantitative measurements (like ee determination), D1 should be at least 5 times the longest T₁ relaxation time of the signals being integrated.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16, 32, or more) to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Fourier Transform: The acquired free induction decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are purely absorptive. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the peak of the internal reference standard to its known δ value. If no internal standard is used, external referencing or referencing to the solvent signal can be done, but this is less accurate.[23]

-

Integration: For quantitative analysis, integrate the area under the relevant peaks. The ratio of the integrals for the resolved diastereomeric complexes directly provides the enantiomeric ratio.

-

Conclusion

The ¹⁹F NMR chemical shift of this compound is a powerful and sensitive analytical parameter. Its characteristic resonance, typically observed around -78 ppm, is highly responsive to its molecular environment, including solvent, temperature, and intermolecular interactions. This sensitivity is expertly exploited in its application as a chiral solvating agent, enabling the straightforward and reliable determination of enantiomeric purity for a wide range of chiral analytes. By following rigorous experimental protocols, researchers can harness the full potential of ¹⁹F NMR and PFTFE to gain critical insights into molecular structure and stereochemistry, accelerating progress in drug discovery and synthetic chemistry.

References

- Vertex AI Search. 19F NMR Reference Standards.

- ResearchGate.

- Sigma-Aldrich.

- Slideshare. Nmr spectroscopy of fluorine 19.

- Scribd. 19f NMR Reference Standards 0.

- Merck Group.

- NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- Benchchem. This compound | 340-04-5.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.

- Canadian Science Publishing. A beginner's guide to 19F NMR and its role in drug screening.

- ACS Omega. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.

- NIH.

- Alfa Chemistry.

- Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- Reddit. Need help with a question about 13C and 19F NMR.

- Benchchem. A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.

- University of Florida. Deuterated solvents - Center for Nuclear Magnetic Resonance Spectroscopy.

- ACS Publications.

- RSC Publishing. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients.

- ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- ResearchGate.

- PubMed. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.

- The Royal Society of Chemistry.

- Nature.

- ResearchGate. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy | Request PDF.

- NIH. A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines.

- Alfa Chemistry. 19F Coupling Constants Table - Organofluorine.

- NIH. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

- ResearchGate. Computational 19F NMR. 1.

- ICL. This compound.

- Steffen's Chemistry Pages. 19F chemical shifts.

- NIST. This compound.

- ResearchGate.

- SpectraBase. 2,2,2-Trifluoroethanol - Optional[19F NMR] - Chemical Shifts.

- PubMed.

- UCSB. 19F Chemical Shifts and Coupling Constants.

- UNIPI.

- NIH.

- Wikipedia. 2,2,2-Trifluoroethanol.

- PubMed.

- PubChem. (-)-2,2,2-Trifluoro-1-phenylethanol.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. colorado.edu [colorado.edu]

- 11. scribd.com [scribd.com]

- 12. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. learning.sepscience.com [learning.sepscience.com]

- 23. pubs.acs.org [pubs.acs.org]

Foreword: A Structural Approach to Mass Spectral Interpretation

An In-depth Technical Guide to the Mass Spectrometry of 1-Phenyl-2,2,2-trifluoroethanol

Welcome to a detailed exploration of the mass spectrometric behavior of this compound (PTFE). As researchers and drug development professionals, our ability to unambiguously identify and characterize molecules is paramount. Mass spectrometry stands as one of our most powerful tools, yet its data is a language that must be learned. This guide is structured not as a rigid protocol, but as a logical journey into the analysis of a specific, functionally rich molecule. We will deconstruct PTFE's structure to predict its fragmentation, understand the causal relationships behind our experimental choices, and build a robust analytical framework. Our approach is grounded in the principle that a well-designed experiment is a self-validating system, providing data that is not only accurate but also defensible.

Core Molecular Properties and Analytical Significance

This compound (CAS No: 340-04-5) is a chiral alcohol of significant interest in synthetic chemistry, often used as a chiral solvent or precursor.[1][2] Its unique structure, combining a stable phenyl ring, a reactive hydroxyl group, and a strongly electron-withdrawing trifluoromethyl group, presents a fascinating case for mass spectrometric analysis. Understanding its fragmentation is crucial for reaction monitoring, purity assessment, and metabolic studies.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃O | [3] |

| Average Molecular Weight | 176.14 g/mol | [4] |

| Monoisotopic Mass | 176.044899 g/mol | [4] |

Electron Ionization (EI) Mass Spectrometry: A Predictive Analysis

Electron Ionization (EI) is the workhorse for GC-MS applications, providing reproducible fragmentation patterns that serve as a molecular fingerprint. While a universally curated reference spectrum for PTFE is not publicly detailed, we can, from first principles and by analogy to similar structures, predict its fragmentation with high confidence. This predictive expertise is often required when encountering novel compounds or derivatives.

The core principle of EI-MS is that the energy imparted by electron bombardment is sufficient to not only ionize the molecule but also to induce specific bond cleavages.[5] The most favorable fragmentation pathways are those that lead to the most stable resulting cations and neutral radicals.[6]

The Molecular Ion (M⁺•)

Upon ionization, we first expect to see the molecular ion (M⁺•) at an m/z corresponding to the molecule's monoisotopic mass, approximately m/z 176 . For alcohols, the molecular ion peak can be weak or even absent due to the ease of fragmentation.[7][8] The presence of the stabilizing phenyl ring in PTFE, however, should increase the probability of observing the M⁺• peak compared to a simple aliphatic alcohol.

Primary Fragmentation Pathways

The structure of PTFE offers several distinct points of cleavage. The presence of the hydroxyl group, the phenyl ring (a benzylic position), and the C-C bond adjacent to the electron-withdrawing CF₃ group all dictate the fragmentation narrative.

Alpha cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is a classic and highly favored fragmentation pathway for alcohols.[7][8] For PTFE, this involves the cleavage of the bond between the phenyl-bearing carbon and the trifluoromethyl-bearing carbon.

-

Pathway A: Loss of the Trifluoromethyl Radical (•CF₃) : This is predicted to be a major fragmentation event. The cleavage results in the loss of a neutral trifluoromethyl radical (mass ≈ 69 u) and the formation of a resonance-stabilized oxonium ion.

-

M⁺• → [C₆H₅CHOH]⁺ + •CF₃

-

This yields a prominent peak at m/z 107 . The stability of this fragment is high due to resonance delocalization across the phenyl ring and the oxygen atom. This fragmentation is analogous to the M-15 (loss of •CH₃) peak seen in its non-fluorinated counterpart, 1-phenylethanol.[9]

-

The benzylic position is prone to cleavage, and the resulting ions can often rearrange to form highly stable structures like the tropylium cation.

-

Pathway B: Formation of the Phenyl Cation and Related Species :

-

Loss of the entire side chain (•CH(OH)CF₃, mass ≈ 101 u) can lead to the formation of the phenyl cation, [C₆H₅]⁺ , at m/z 77 .

-

A more complex rearrangement can lead to the formation of the highly stable tropylium cation, [C₇H₇]⁺ , at m/z 91 . This often involves rearrangements following the initial loss of a smaller fragment.

-

The elimination of small, stable neutral molecules is another common fragmentation route.

-

Pathway C: Dehydration (Loss of H₂O) : Alcohols frequently lose a molecule of water (mass ≈ 18 u), leading to an [M-18]⁺• peak.[8] For PTFE, this would appear at m/z 158 .

-

Pathway D: Loss of Hydrogen Fluoride (HF) : Fluorinated compounds can undergo the elimination of HF (mass ≈ 20 u). A combined loss of water and hydrogen fluoride has been noted for fluorotelomer alcohols.[10] This could result in a peak at m/z 156 ([M-HF]⁺•) or m/z 138 ([M-H₂O-HF]⁺•).

Predicted EI Mass Spectrum Summary

The table below summarizes the key fragments we predict to observe in the 70 eV EI mass spectrum of this compound. The relative intensity is a qualitative prediction based on established fragmentation principles.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Intensity |

| 176 | [C₈H₇F₃O]⁺• | Molecular Ion (M⁺•) | Low to Medium |

| 158 | [C₈H₅F₃]⁺• | [M-H₂O]⁺• | Low |

| 107 | [C₆H₅CHOH]⁺ | [M-CF₃]⁺ (α-cleavage) | High (likely Base Peak) |

| 91 | [C₇H₇]⁺ | Tropylium Cation (Rearrangement) | Medium |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Medium |

Visualizing the Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion of PTFE.

Caption: Predicted EI fragmentation pathways for this compound.

Soft Ionization Techniques: Chemical Ionization (CI)

For applications where preserving the molecular ion is critical for molecular weight confirmation, soft ionization techniques are indispensable. Chemical Ionization (CI) is a prime choice. In CI, a reagent gas (e.g., methane or ammonia) is ionized first, and these reagent ions then transfer a proton to the analyte molecule in a less energetic process.

For fluorinated alcohols, CI, particularly using atmospheric pressure chemical ionization (APCI), has been shown to be highly effective, typically producing a protonated molecule [M+H]⁺ as the base peak.[10] For PTFE, this would result in a strong signal at m/z 177 . This provides an unambiguous determination of the molecular weight, complementing the structural information derived from EI.

Experimental Protocols

A robust analytical method requires meticulous attention to detail. The following protocols are designed to ensure high-quality, reproducible data.

Protocol: GC-MS Analysis of PTFE

This protocol outlines a standard approach for analyzing PTFE using a gas chromatograph coupled to a mass spectrometer with an EI source.

-

Sample Preparation:

-

Accurately weigh ~1 mg of the PTFE sample.

-

Dissolve in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate). Vortex until fully dissolved.

-

Perform serial dilutions as necessary to achieve a final concentration of approximately 10-50 µg/mL. The goal is to avoid detector saturation while achieving excellent signal-to-noise.

-

-

Instrumentation & Parameters:

-

Gas Chromatograph: Standard GC system.

-

Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is a suitable starting point.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Inlet: Split/Splitless injector. Use a 10:1 split ratio for initial screening.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 220 °C. Causality Note: A lower inlet temperature is chosen to minimize the risk of on-column thermal degradation of the alcohol.

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 250 °C.

-

Hold: 2 minutes.

-

-

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. Causality Note: This is the standard energy used to generate reproducible spectra that are comparable to library databases.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300. This range comfortably covers the molecular ion and all predicted major fragments.

-

Solvent Delay: 3 minutes. Causality Note: This prevents the high concentration of solvent from entering and saturating the MS detector.

-

-

Data Analysis:

-

Integrate the chromatographic peak corresponding to PTFE.

-

Extract the mass spectrum from the apex of the peak.

-

Compare the observed fragments with the predicted pattern (m/z 107, 77, 91, 176).

-

Visualizing the Analytical Workflow

Caption: Standard operational workflow for the GC-MS analysis of PTFE.

Conclusion: An Integrated Analytical Strategy